Ethyl formimidate hydrochloride

Catalog No.
S786301
CAS No.
16694-46-5
M.F
C3H8ClNO
M. Wt
109.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl formimidate hydrochloride

CAS Number

16694-46-5

Product Name

Ethyl formimidate hydrochloride

IUPAC Name

ethyl methanimidate;hydrochloride

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

InChI

InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H

InChI Key

JPUTTYRVDANTBN-UHFFFAOYSA-N

SMILES

CCOC=N.Cl

Canonical SMILES

CCOC=[NH2+].[Cl-]

Ethyl formimidate hydrochloride is a chemical compound with the molecular formula C3_3H8_8ClNO. It is a white crystalline solid that is highly soluble in water and exhibits significant reactivity, making it a valuable intermediate in organic synthesis. The compound is known for its ability to participate in various

Ethyl formimidate hydrochloride can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

  • Deformylation and Formylation: The compound can undergo deformylation to yield α-amino-N'-cyclohexylacetamidine, which can be reconverted into 5-amino-1-cyclohexylimidazole in the presence of ethyl formimidate hydrochloride under buffered aqueous conditions .
  • Nucleophilic Substitution: It can react with carbonyl compounds, leading to the formation of various nitrogenous products, especially when used with bases like triethylamine .
  • Formation of Imidazole Derivatives: Ethyl formimidate hydrochloride serves as a precursor for synthesizing imidazole derivatives, which are crucial in many biological systems .

The synthesis of ethyl formimidate hydrochloride can be achieved through several methods:

  • Direct Reaction of Ethylamine with Formic Acid: Ethylamine reacts with formic acid, followed by treatment with hydrochloric acid to yield ethyl formimidate hydrochloride.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving various amines and formic acid derivatives under acidic conditions.
  • Alternative Routes: Other synthetic pathways may involve the reaction of ethylene oxide with formamide, followed by hydrolysis to obtain the hydrochloride salt .

Ethyl formimidate hydrochloride finds applications in various fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of imidazole derivatives and other nitrogen-containing compounds.
  • Pharmaceutical Industry: The compound is utilized in drug development processes due to its reactivity and ability to form biologically active molecules.
  • Research Tool: It serves as a reagent in biochemical research for studying enzyme mechanisms and metabolic pathways involving nitrogenous compounds .

Research on interaction studies involving ethyl formimidate hydrochloride focuses on its reactivity with carbonyl compounds and other electrophiles. These studies help elucidate its role as a versatile building block in organic chemistry. Its interactions often lead to the formation of complex nitrogenous structures that are relevant in medicinal chemistry .

Several compounds share structural or functional similarities with ethyl formimidate hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUniqueness
Ethyl formimidateC3_3H7_7NOLess reactive; used primarily as a precursorLacks the hydrochloride component
FormamideCH3_3NOSimple amide; used in various synthesesDoes not contain ethyl group
N,N-DimethylformamideC3_3H7_7NSolvent for organic reactionsMore stable but less reactive
N,N'-DiethylformamidineC6_6H14_14N2_2OUsed in peptide synthesisHigher molecular weight

Ethyl formimidate hydrochloride stands out due to its high reactivity and specific applications in synthesizing complex nitrogen-containing compounds, making it a valuable reagent in organic chemistry and pharmaceutical research.

The history of ethyl formimidate hydrochloride is intrinsically linked to the discovery of the Pinner reaction in 1877 by Adolf Pinner and Klein. They first observed this reaction when passing anhydrous gaseous hydrogen chloride through a mixture of isobutyl alcohol and benzonitrile, which resulted in the precipitation of a crystalline product identified as an imidate hydrochloride. This groundbreaking work established the foundation for imidate chemistry that continues to evolve nearly 150 years later. Ethyl formimidate hydrochloride specifically represents one of the simplest and most fundamental examples of these Pinner salts, derived from formonitrile (hydrogen cyanide) and ethanol.

The development of ethyl formimidate hydrochloride as a reagent progressed slowly through the early 20th century, with researchers gradually recognizing its potential in organic synthesis. By the mid-20th century, its utility in forming heterocyclic compounds had been established, though handling challenges related to the gaseous hydrogen chloride required for its synthesis limited widespread adoption in laboratory settings.

Significance in Modern Chemical Research

Ethyl formimidate hydrochloride occupies a special position in organic chemistry as a versatile one-carbon building block. As a member of the imidate family, it contains the characteristic C=N-H functional group with an ethoxy substituent, creating a molecular structure with multiple reactive sites. This reactivity profile enables it to participate in diverse transformations including nucleophilic additions, condensations, and cyclization reactions.

The compound's significance lies primarily in its ability to introduce the formimidoyl group into organic molecules, facilitating the formation of heterocycles and other complex structures. Modern research has demonstrated its effectiveness in preparing various nitrogen-containing compounds, including s-triazines, imidazoles, and other biologically relevant heterocycles.

Table 1: Physical and Chemical Properties of Ethyl Formimidate Hydrochloride

PropertyValueReference
Molecular FormulaC₃H₈ClNO
Molecular Weight109.55 g/mol
Linear FormulaHC(=NH)OC₂H₅·HCl
CAS Number16694-46-5
Melting Point75°C (decomposition)
Physical StateWhite crystalline solid
Storage Temperature2-8°C
Parent CompoundEthyl formimidate (C₃H₇NO)
SMILESCl.CCOC=N
InChI1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H
InChIKeyJPUTTYRVDANTBN-UHFFFAOYSA-N

The chemical reactivity of ethyl formimidate hydrochloride stems from its structure as a protonated imidate salt. This configuration makes it electrophilic at the carbon of the C=N bond and creates a good leaving group (ethoxy) that can be displaced by nucleophiles. Additionally, the nitrogen's relatively acidic N-H proton (due to protonation) allows for various deprotonation reactions in basic media.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16694-46-5

Dates

Modify: 2023-08-15

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